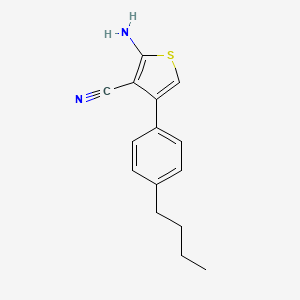

2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile

Description

Properties

IUPAC Name |

2-amino-4-(4-butylphenyl)thiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S/c1-2-3-4-11-5-7-12(8-6-11)14-10-18-15(17)13(14)9-16/h5-8,10H,2-4,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLLHBMJPBKKNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CSC(=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable physicochemical properties.[1][2] Compounds incorporating this heterocyclic system have demonstrated a wide range of therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The versatility of the 2-aminothiophene core allows for extensive functionalization, making it a crucial building block in the synthesis of more complex molecular architectures, such as thieno[2,3-d]pyrimidines, which are themselves important pharmacophores.[1] This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of a specific, highly functionalized derivative, 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile, a compound of interest for further elaboration in drug discovery programs.

Synthetic Strategy: The Gewald Three-Component Reaction

The most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[3][4][5] This one-pot synthesis elegantly combines a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst to afford the desired 2-aminothiophene.[3][5] The reaction is prized for its operational simplicity, broad substrate scope, and generally high yields.[6][7]

Mechanistic Insights

The mechanism of the Gewald reaction is understood to proceed through a series of well-defined steps, providing a basis for rational optimization of reaction conditions.[3]

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (4-butylacetophenone) and the active methylene nitrile (malononitrile). The base, typically a secondary or tertiary amine such as triethylamine or morpholine, deprotonates the malononitrile to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the ketone, followed by dehydration to yield an α,β-unsaturated dinitrile intermediate.

-

Michael Addition of Sulfur: Elemental sulfur, activated by the basic medium, then undergoes a Michael-type addition to the electron-deficient β-carbon of the unsaturated intermediate.

-

Ring Closure and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, with the sulfur atom attacking one of the nitrile groups. Subsequent tautomerization leads to the formation of the stable, aromatic 2-aminothiophene ring system.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound, including the preparation of the requisite starting material, 4-butylacetophenone.

Part 1: Synthesis of 4-Butylacetophenone via Friedel-Crafts Acylation

Reaction Scheme:

Figure 1: Synthesis of 4-Butylacetophenone.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Butylbenzene | 134.22 | 13.4 g (15.5 mL) | 0.1 |

| Anhydrous Aluminum Chloride | 133.34 | 14.7 g | 0.11 |

| Acetyl Chloride | 78.50 | 8.6 g (7.8 mL) | 0.11 |

| Dichloromethane (anhydrous) | - | 100 mL | - |

| Hydrochloric Acid (conc.) | - | 20 mL | - |

| Water | - | 200 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (50 mL).

-

Cool the stirred suspension to 0 °C in an ice bath.

-

Add a solution of acetyl chloride (8.6 g, 0.11 mol) in anhydrous dichloromethane (20 mL) dropwise to the cooled suspension over 20 minutes.

-

Following the addition of acetyl chloride, add butylbenzene (13.4 g, 0.1 mol) dropwise over 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Carefully pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (20 mL).

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers and wash successively with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 4-butylacetophenone by vacuum distillation to obtain a colorless oil.

Part 2: Synthesis of this compound

Reaction Scheme:

Figure 2: Gewald Synthesis of the Target Compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Butylacetophenone | 176.26 | 1.76 g | 0.01 |

| Malononitrile | 66.06 | 0.66 g | 0.01 |

| Elemental Sulfur | 32.07 | 0.32 g | 0.01 |

| Triethylamine | 101.19 | 1.5 mL | - |

| Ethanol | - | 20 mL | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-butylacetophenone (1.76 g, 0.01 mol), malononitrile (0.66 g, 0.01 mol), elemental sulfur (0.32 g, 0.01 mol), and ethanol (20 mL).

-

To the stirred mixture, add triethylamine (1.5 mL) as a catalyst.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (100 mL) with stirring.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to afford this compound as a crystalline solid.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Melting Point: A sharp melting point is indicative of high purity.

-

FT-IR Spectroscopy: The infrared spectrum should show characteristic absorption bands for the amino group (N-H stretching around 3300-3500 cm⁻¹), the nitrile group (C≡N stretching around 2200-2260 cm⁻¹), and the aromatic C-H and C=C bonds.[8]

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the chemical environment of the different protons in the molecule. Expect to see signals corresponding to the amino protons (a broad singlet), the aromatic protons of the butylphenyl group, the thiophene proton, and the aliphatic protons of the butyl chain.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbons of the thiophene ring, the nitrile carbon, and the carbons of the butylphenyl substituent.

-

Mass Spectrometry: This will confirm the molecular weight of the target compound.

Safety and Handling

-

4-Butylacetophenone: Combustible liquid. Handle in a well-ventilated area.

-

Malononitrile: Highly toxic by ingestion, inhalation, and skin absorption.[2] Handle with extreme caution in a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

Elemental Sulfur: Flammable solid. Avoid creating dust.

-

Triethylamine: Flammable liquid and corrosive. Causes severe skin and eye irritation. Handle in a fume hood.

-

Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

-

Aluminum Chloride (anhydrous): Reacts violently with water. Handle in a dry environment. Corrosive.

-

Acetyl Chloride: Corrosive and lachrymatory. Reacts violently with water. Handle in a fume hood.

-

Hydrochloric Acid (concentrated): Highly corrosive. Causes severe burns. Handle with appropriate personal protective equipment.

Conclusion

The Gewald three-component reaction provides a robust and efficient pathway for the synthesis of this compound. By following the detailed protocol outlined in this guide, researchers can reliably produce this valuable building block for further investigation in drug discovery and materials science. The self-validating nature of the protocol, through rigorous characterization of the final product, ensures the scientific integrity of the synthetic process.

References

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]

-

Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]

-

(PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. [Link]

-

Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

-

Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). PubMed Central. [Link]

-

Gewald reaction. Wikipedia. [Link]

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. J-STAGE. [Link]

-

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

Gewald Reaction. Organic Chemistry Portal. [Link]

-

The Gewald multicomponent reaction. PubMed. [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]

-

Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. ResearchGate. [Link]

-

Ethyl 2-amino-4-methylthiophene-3-carboxylate. PubMed Central. [Link]

-

(PDF) 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. ResearchGate. [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]

-

An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. [Link]

Sources

- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpbs.com [ijpbs.com]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 8. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile

Foreword

In the landscape of modern medicinal chemistry and materials science, the 2-aminothiophene scaffold stands out as a privileged structure, underpinning a vast array of biologically active compounds and functional materials.[1][2] Its inherent versatility allows for extensive functionalization, leading to a rich chemical space for exploration. This guide focuses on a specific, yet highly promising derivative: 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile . The introduction of the 4-butylphenyl moiety at the C4 position is a strategic design element, intended to modulate lipophilicity and potentially enhance interactions with biological targets or influence self-assembly properties in materials.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet, providing a holistic view that encompasses the synthesis, purification, and in-depth characterization of this compound. The causality behind experimental choices is elucidated, and every protocol is presented as a self-validating system, ensuring scientific integrity and reproducibility.

Synthesis via the Gewald Reaction: A Robust and Versatile Approach

The synthesis of this compound is most effectively achieved through the well-established Gewald three-component reaction.[3] This one-pot synthesis is renowned for its efficiency and tolerance of a wide range of substituents, making it a cornerstone in the synthesis of polysubstituted 2-aminothiophenes.[4]

The reaction proceeds by the condensation of a ketone (4-butylacetophenone), an activated nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst, typically a secondary amine such as morpholine or diethylamine.

Reaction Scheme:

Caption: The Gewald three-component reaction for the synthesis of the target compound.

Step-by-Step Experimental Protocol for Synthesis

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-butylacetophenone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents).

-

Solvent and Catalyst Addition: Add absolute ethanol as the solvent, followed by the addition of morpholine (0.5 equivalents) as the catalyst.

-

Reaction Execution: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by vacuum filtration.

-

Purification: The crude product is washed with cold ethanol to remove unreacted starting materials and by-products. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the pure this compound as a crystalline solid.

Physicochemical Properties: A Detailed Analysis

The physicochemical properties of a compound are critical determinants of its behavior in both biological and material systems. The following sections detail the key properties of this compound.

General Properties

| Property | Value |

| Chemical Formula | C₁₅H₁₆N₂S |

| Molecular Weight | 256.37 g/mol |

| CAS Number | 519016-85-4[5] |

| Appearance | Expected to be a white to off-white or pale yellow crystalline solid. |

Melting Point

The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting point range is indicative of high purity. Based on structurally similar 2-aminothiophene derivatives, the melting point of this compound is anticipated to be in the range of 140-160 °C. For instance, the related compound 2-Amino-4,5-dimethylthiophene-3-carbonitrile has a melting point of 141-142 °C.[3]

Experimental Protocol for Melting Point Determination:

-

Sample Preparation: A small amount of the dry, crystalline product is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating Rate: The sample is heated at a rate of 10-20 °C/min initially, and then the heating rate is reduced to 1-2 °C/min as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting point range.

Solubility Profile

The solubility of the compound is a key parameter for its formulation and biological testing. The presence of the amino group and the nitrile group introduces some polarity, while the butylphenyl and thiophene moieties contribute to its lipophilicity.

| Solvent | Expected Solubility | Rationale |

| Water | Insoluble | The large nonpolar butylphenyl group dominates the molecule's character. |

| Methanol, Ethanol | Sparingly Soluble to Soluble | The polar protic nature of these solvents can interact with the amino and nitrile groups. |

| Acetone, Ethyl Acetate | Soluble | These polar aprotic solvents are generally good solvents for moderately polar organic compounds. |

| Dichloromethane, Chloroform | Soluble | The compound is expected to be readily soluble in these nonpolar to moderately polar solvents. |

| Hexane | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in this nonpolar solvent. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

Experimental Protocol for Solubility Determination:

-

Sample Preparation: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a vial.

-

Solvent Addition: The test solvent is added portion-wise (e.g., 0.1 mL at a time) with vigorous vortexing after each addition.

-

Observation: The solubility is determined by visual inspection. The compound is considered soluble if a clear solution is obtained.

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons: Doublets in the range of δ 7.0-7.5 ppm corresponding to the protons of the 1,4-disubstituted benzene ring.

-

Thiophene Proton: A singlet in the region of δ 6.5-7.0 ppm for the proton at the C5 position of the thiophene ring.

-

Amino Protons: A broad singlet in the range of δ 4.5-6.0 ppm, which is exchangeable with D₂O, corresponding to the -NH₂ group.

-

Butyl Group Protons: A triplet for the terminal methyl group (δ ~0.9 ppm), and multiplets for the methylene groups (δ ~1.3-2.6 ppm).

Expected ¹³C NMR Spectral Features (in CDCl₃ or DMSO-d₆):

-

Aromatic and Thiophene Carbons: Signals in the aromatic region (δ 110-150 ppm).

-

Nitrile Carbon (-C≡N): A characteristic signal in the range of δ 115-120 ppm.

-

Thiophene Carbons (C-NH₂ and C-Ar): Signals in the downfield region of the aromatic signals.

-

Butyl Group Carbons: Signals in the aliphatic region (δ 14-35 ppm).

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands (KBr pellet or thin film):

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3450-3300 | Amino (-NH₂) | N-H stretching (asymmetric and symmetric) |

| 2220-2260 | Nitrile (-C≡N) | C≡N stretching |

| 1600-1450 | Aromatic C=C | C=C stretching |

| 1580-1650 | Amino (-NH₂) | N-H bending |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 256, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Characteristic fragments resulting from the loss of small molecules or radicals (e.g., HCN, CH₃, C₄H₉).

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using an appropriate method (e.g., electron ionization).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio.

-

Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Potential Applications and Future Directions

The unique combination of the 2-aminothiophene core, the lipophilic butylphenyl group, and the reactive nitrile and amino functionalities makes this compound a highly attractive building block for various applications.

-

Drug Discovery: The 2-aminothiophene scaffold is present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][6] This compound can serve as a key intermediate for the synthesis of novel therapeutic agents.

-

Materials Science: The aromatic and heterocyclic nature of the molecule suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

-

Dye Chemistry: The amino and nitrile groups can be readily modified to synthesize novel dyes with tailored photophysical properties.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of this compound. By detailing robust experimental protocols and providing insights into the expected characteristics of this compound, this document aims to facilitate further research and development in the fields of medicinal chemistry and materials science. The strategic design of this molecule, coupled with the versatility of the 2-aminothiophene scaffold, positions it as a valuable asset for the creation of novel and functional molecules.

References

-

Sabnis, R. W. (2010). The Gewald Reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 297-313). John Wiley & Sons, Inc. [Link]

-

Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Fedorov, L. A., & Rusanov, E. B. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31758–31772. [Link]

-

Narender, T., et al. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. International Journal of Pharmaceutical Sciences and Clinical Research, 1(1), 68-75. [Link]

-

PubChem. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Retrieved from [Link]

-

Sciforum. (2018). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Molbank, 2018(2), M992. [Link]

-

Khan, M. T. H. (2015). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. [Link]

-

Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]

-

ResearchGate. (2022). Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis. Applied Research Frontiers, 1(1), 1-6. [Link]

-

de Oliveira, R. B., et al. (2021). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 26(15), 4484. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (2015). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. [Link]

-

International Journal of Pharmacy and Biological Sciences. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

-

Beijing Xinheng Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-4-phenyl-6-thiophen-2-yl-nicotinonitrile. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Thiophene. NIST Chemistry WebBook. Retrieved from [Link]

-

Beijing Thinker Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pnrjournal.com [pnrjournal.com]

- 3. sciforum.net [sciforum.net]

- 4. ijpbs.com [ijpbs.com]

- 5. This compound - CAS:519016-85-4 - 北京欣恒研科技有限公司 [konoscience.com]

- 6. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity | MDPI [mdpi.com]

An In-depth Technical Guide to 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile

CAS Number: 519016-85-4

This technical guide provides a comprehensive overview of 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile, a substituted aminothiophene of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, characterization, and potential applications.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged scaffold in the realm of heterocyclic chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds and functional materials.[1] Many molecules incorporating this structural motif have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[2] The inherent reactivity of the amino and cyano groups, coupled with the diverse substitution patterns possible on the thiophene ring, allows for extensive chemical modifications to fine-tune the desired physicochemical and biological properties.

Derivatives of 2-aminothiophenes are key components in the development of pharmaceuticals, such as the anticancer drug Raltitrexed and the anxiolytic agent Bentazepam.[1] Furthermore, their unique electronic properties make them valuable in the field of materials science for applications in dyes, pigments, and organic electronics.[3] The subject of this guide, this compound, with its specific substitution pattern, presents a promising candidate for further exploration in these areas.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 519016-85-4 | Internal |

| Molecular Formula | C₁₅H₁₆N₂S | Internal |

| Molecular Weight | 256.37 g/mol | Internal |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated hydrocarbons | General knowledge |

Spectroscopic Characterization (Predicted):

-

¹H NMR: Protons of the butyl group would appear in the aliphatic region (δ 0.9-2.7 ppm). Aromatic protons of the phenyl ring would be observed in the range of δ 7.0-7.5 ppm. The thiophene proton would likely appear as a singlet around δ 6.5-7.0 ppm. The amino group protons would present as a broad singlet.

-

¹³C NMR: Characteristic peaks for the nitrile carbon (δ ~115-120 ppm), aromatic and thiophene carbons (δ ~110-150 ppm), and aliphatic carbons of the butyl group would be present.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C≡N stretching of the nitrile group (around 2200-2230 cm⁻¹), and C=C stretching of the aromatic and thiophene rings.[4][5]

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 256.1, with characteristic fragmentation patterns.

Synthesis of this compound: The Gewald Reaction

The most prominent and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction .[1][6] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst. For the synthesis of this compound, the logical precursors would be 4-butylacetophenone, malononitrile, and elemental sulfur.

Mechanistic Rationale

The mechanism of the Gewald reaction is a well-studied process that proceeds through several key steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Caption: Generalized mechanism of the Gewald reaction.

The reaction is initiated by a Knoevenagel condensation between 4-butylacetophenone and malononitrile, catalyzed by a base, to form an α,β-unsaturated dinitrile intermediate. This is followed by the addition of elemental sulfur to the activated methylene group. The subsequent intramolecular cyclization and tautomerization lead to the formation of the final 2-aminothiophene product.

Detailed Experimental Protocol (Representative)

This protocol is based on established procedures for the Gewald synthesis of analogous 2-amino-4-arylthiophene-3-carbonitriles.[4][6] Researchers should optimize conditions for their specific laboratory setup.

Materials:

-

4-Butylacetophenone

-

Malononitrile

-

Elemental Sulfur

-

Morpholine (or another suitable base, e.g., triethylamine, piperidine)

-

Ethanol (or another suitable solvent, e.g., methanol, isopropanol)

-

Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-butylacetophenone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

-

Catalyst Addition: Add a catalytic amount of morpholine (approximately 0.1-0.2 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Self-Validating System: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) and compared with the expected data.

Potential Applications in Drug Discovery and Materials Science

The 2-aminothiophene scaffold is a cornerstone in the design of novel therapeutic agents. The presence of the amino and cyano groups in this compound provides reactive handles for further chemical elaboration, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening.

Medicinal Chemistry

Derivatives of 2-aminothiophenes have been investigated for a wide range of biological activities, including:

-

Anticancer Activity: The thiophene ring can act as a bioisostere for a phenyl ring, and its derivatives have been shown to inhibit various kinases and other cancer-related targets.[5]

-

Antimicrobial and Antifungal Agents: The compact and electron-rich nature of the thiophene ring contributes to its ability to interact with biological targets in pathogens.[2][7]

-

Central Nervous System (CNS) Activity: As seen with olanzapine and bentazepam, the thieno[2,3-b]diazepine and thienopyrimidine cores, which can be synthesized from 2-aminothiophenes, are important pharmacophores for CNS-active drugs.[1]

The 4-butylphenyl substituent in the target molecule can enhance its lipophilicity, potentially improving its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Caption: Potential application pathways for the title compound.

Materials Science

The electron-donating amino group and the electron-withdrawing cyano group on the thiophene ring create a "push-pull" system, which is a key design feature for various functional materials.

-

Dyes and Pigments: The extended π-conjugation in derivatives of this molecule can lead to strong absorption in the visible region of the electromagnetic spectrum, making them suitable for use as dyes.[3]

-

Organic Electronics: Thiophene-based materials are widely used in organic electronics due to their excellent charge transport properties. This compound could serve as a monomer for the synthesis of conductive polymers with tailored properties.[8]

-

Non-Linear Optical (NLO) Materials: The intramolecular charge transfer characteristics of push-pull systems are often associated with large second-order NLO responses, which are essential for applications in optoelectronics.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive Material Safety Data Sheet (MSDS) should be consulted before use. In general, it is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in both medicinal chemistry and materials science. Its synthesis via the robust and efficient Gewald reaction makes it readily accessible for further investigation. The unique combination of the 2-aminothiophene core and the 4-butylphenyl substituent provides a promising starting point for the development of novel compounds with tailored biological activities and material properties. This guide serves as a foundational resource for researchers looking to explore the rich chemistry and diverse applications of this intriguing molecule.

References

-

ACS Omega.

-

Applied Research Frontiers.

-

Sciforum.

-

RSC Advances.

-

Chemcasts.

-

Google Patents.

-

MDPI.

-

ACS Omega.

-

ResearchGate.

-

ResearchGate.

-

ResearchGate.

-

International Journal of Pharmacy and Biological Sciences.

-

Frontiers in Microbiology.

-

MySkinRecipes.

Sources

- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpbs.com [ijpbs.com]

- 3. researchgate.net [researchgate.net]

- 4. sciforum.net [sciforum.net]

- 5. mdpi.com [mdpi.com]

- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Amino-4-methylthiophene-3-carbonitrile [myskinrecipes.com]

The Definitive Spectroscopic Guide to 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the structural elucidation of novel heterocyclic compounds is a critical step that underpins all subsequent research and development. Among these, the 2-aminothiophene scaffold is of significant interest due to its prevalence in a wide array of biologically active molecules. This guide provides a comprehensive, in-depth analysis of the spectral characteristics of a specific derivative, 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile .

This document moves beyond a simple recitation of data. As a senior application scientist, the goal is to impart a deeper understanding of why the spectra appear as they do and how to methodically approach their interpretation. We will explore the theoretical underpinnings of each major spectroscopic technique—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—and apply them to our target molecule. The protocols described herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data.

Molecular Structure and a Primer on its Synthesis

This compound is a polysubstituted thiophene. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is a key structural motif. The substituents—an amino group at position 2, a carbonitrile at position 3, and a 4-butylphenyl group at position 4—confer specific chemical and physical properties that are reflected in its spectral data.

The most common and efficient method for the synthesis of such 2-aminothiophenes is the Gewald reaction.[1] This one-pot multicomponent reaction typically involves the condensation of a ketone or aldehyde (in this case, 4-butylacetophenone), an activated nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[1][2] Understanding this synthetic route is crucial for the analytical chemist, as it informs on potential side products and impurities that may be observed during spectral analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For a compound with the complexity of this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unraveling the Proton Environment

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Based on the structure of this compound and data from analogous compounds, the following proton signals are expected in a deuterated solvent like DMSO-d₆ or CDCl₃.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-5 (Thiophene) | ~7.0 - 7.5 | Singlet (s) | 1H | The chemical shift is influenced by the electron-donating amino group and the aromatic phenyl ring. |

| H-2', H-6' (Phenyl) | ~7.4 - 7.6 | Doublet (d) | 2H | Aromatic protons ortho to the thiophene ring. |

| H-3', H-5' (Phenyl) | ~7.2 - 7.4 | Doublet (d) | 2H | Aromatic protons meta to the thiophene ring. |

| -NH₂ (Amino) | ~5.0 - 6.0 | Broad Singlet (br s) | 2H | The chemical shift is highly dependent on solvent and concentration. This signal is exchangeable with D₂O. |

| -CH₂- (Butyl, α) | ~2.6 - 2.8 | Triplet (t) | 2H | Methylene group attached to the phenyl ring. |

| -CH₂- (Butyl, β) | ~1.5 - 1.7 | Sextet | 2H | |

| -CH₂- (Butyl, γ) | ~1.3 - 1.5 | Sextet | 2H | |

| -CH₃ (Butyl, δ) | ~0.9 - 1.0 | Triplet (t) | 3H | Terminal methyl group of the butyl chain. |

Note: Chemical shifts are predictions and may vary based on the solvent and experimental conditions.

The choice of solvent is critical. While CDCl₃ is a common choice, DMSO-d₆ is often preferred for compounds with amino groups as it can slow down proton exchange, resulting in sharper -NH₂ signals. To confirm the identity of the amino protons, a D₂O exchange experiment is standard practice. Upon addition of a drop of D₂O to the NMR tube and re-acquiring the spectrum, the -NH₂ signal will disappear.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides a count of the number of non-equivalent carbon atoms and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C-3 (Thiophene) | ~90 - 100 | Carbon bearing the nitrile group, significantly shielded. |

| C≡N (Nitrile) | ~115 - 120 | Characteristic chemical shift for a nitrile carbon. |

| C-5 (Thiophene) | ~120 - 125 | Unsubstituted carbon on the thiophene ring. |

| C-3', C-5' (Phenyl) | ~128 - 130 | |

| C-2', C-6' (Phenyl) | ~129 - 131 | |

| C-1' (Phenyl) | ~135 - 140 | Quaternary carbon attached to the thiophene ring. |

| C-4' (Phenyl) | ~140 - 145 | Quaternary carbon attached to the butyl group. |

| C-4 (Thiophene) | ~145 - 150 | Carbon bearing the phenyl group. |

| C-2 (Thiophene) | ~155 - 165 | Carbon bearing the amino group, significantly deshielded. |

| -CH₂- (Butyl, α) | ~35 | |

| -CH₂- (Butyl, β) | ~33 | |

| -CH₂- (Butyl, γ) | ~22 | |

| -CH₃ (Butyl, δ) | ~14 |

Note: Chemical shifts are predictions and may vary based on the solvent and experimental conditions.

To aid in the assignment of quaternary carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) experiment is highly recommended. These experiments differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons.[3]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Tune and shim the instrument for optimal magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals and determine their multiplicities.

-

-

D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum to identify the -NH₂ protons.

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Perform DEPT-135 and DEPT-90 experiments to aid in the assignment of carbon multiplicities.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Interpreting the IR Spectrum

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Notes |

| N-H Stretch (Amino) | 3400 - 3200 | Medium, two bands | The two bands correspond to the symmetric and asymmetric stretching of the primary amine. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to weak | |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Strong | Characteristic of the butyl group. |

| C≡N Stretch (Nitrile) | 2230 - 2210 | Strong, sharp | This is a highly diagnostic peak for the presence of a nitrile group.[5] |

| C=C Stretch (Aromatic) | 1620 - 1580 | Medium to strong | Multiple bands are expected due to the thiophene and phenyl rings. |

| N-H Bend (Amino) | 1650 - 1580 | Medium | May overlap with C=C stretching bands. |

Experimental Protocol for FT-IR Data Acquisition

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm⁻¹).

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from fragmentation patterns.

Expected Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the primary observation will be the protonated molecule, [M+H]⁺.

-

Molecular Formula: C₁₇H₁₈N₂S

-

Molecular Weight: 282.41 g/mol

-

Expected [M+H]⁺: m/z 283.12

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The measured accurate mass of the molecular ion should be within a few parts per million (ppm) of the calculated theoretical mass.

While soft ionization methods minimize fragmentation, some characteristic fragment ions may be observed, especially with techniques like tandem mass spectrometry (MS/MS). Potential fragmentation pathways include:

-

Loss of the butyl group or fragments thereof from the phenyl ring.

-

Cleavage of the bond between the thiophene and phenyl rings.

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, ion trap, or time-of-flight analyzer).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the [M+H]⁺ ion.

-

Acquire the mass spectrum over an appropriate m/z range.

-

For HRMS, use an instrument capable of high-resolution measurements, such as an Orbitrap or FT-ICR mass spectrometer.

-

Visualizations

Molecular Structure with Atom Numbering for NMR Assignment

Caption: Molecular structure with atom numbering for NMR assignments.

General Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the synthesis and spectroscopic characterization of the target compound.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. This guide has provided a detailed theoretical framework for predicting and interpreting the spectral data of this molecule, grounded in the established principles of organic spectroscopy. By following the outlined protocols and understanding the causality behind the expected spectral features, researchers and drug development professionals can confidently characterize this and similar compounds, ensuring the integrity and validity of their scientific endeavors.

References

-

Dotsenko, V. V., Bespalov, A. V., Vashurin, A. S., Aksenov, N. A., Aksenova, I. V., Chigorina, E. A., & Krivokolysko, S. G. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Sabnis, R. W. (2010). The Gewald reaction. Journal of Heterocyclic Chemistry, 47(3), 435-452.

-

International Journal of Pharmacy and Biological Sciences. (2013). Synthesis of Some Novel 2-Aminothiophene Derivatives and Evaluation for Their Antimicrobial Activity. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

-

University of Calgary. (n.d.). 13C NMR Spectroscopy. [Link]

-

MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

-

Ishegbe, M. S., et al. (2022). Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis. Applied Research Frontiers, 1(1), 1-6. [Link]

-

LibreTexts Chemistry. (2023). 13C NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. (2023). Infrared Spectroscopy Index. [Link]

Sources

- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpbs.com [ijpbs.com]

- 3. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. spectroscopyonline.com [spectroscopyonline.com]

Biological activity of 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Amino-4-arylthiophene-3-carbonitrile Derivatives

Executive Summary

The 2-aminothiophene scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Derivatives of 2-amino-4-arylthiophene-3-carbonitrile, accessible through versatile synthetic routes like the Gewald reaction, form a particularly compelling class of molecules.[2][4] This guide provides a detailed examination of the diverse biological activities associated with these derivatives, with a specific focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will explore the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising chemical scaffold.

The 2-Aminothiophene Scaffold: A Versatile Core in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the design of novel therapeutics.[2] Its derivatives are known to exhibit a vast range of biological functions, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[1][3][5] The 2-amino-3-carbonitrile substitution pattern is particularly valuable as it provides a synthetically tractable handle for further chemical modification, allowing for the systematic exploration of chemical space to optimize potency and selectivity.[6]

The Gewald Synthesis: A Cornerstone for 2-Aminothiophene Production

The most established and efficient method for creating polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[2][7] This one-pot synthesis is prized for its operational simplicity and versatility, involving the condensation of a ketone (or aldehyde), an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur, typically in the presence of a basic catalyst like morpholine or diethylamine.[2][4] This reaction allows for the direct assembly of the highly functionalized thiophene core, which serves as the foundational building block for the derivatives discussed herein.

Generalized Workflow for Gewald Synthesis

The following diagram illustrates the typical workflow for the Gewald reaction, a process that enables the efficient synthesis of the core 2-aminothiophene scaffold.

Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.

Anticancer and Antiproliferative Activity

A significant body of research highlights the potent anticancer activity of 2-amino-4-arylthiophene-3-carbonitrile derivatives. These compounds have demonstrated antiproliferative effects across a wide spectrum of human cancer cell lines, including cervical (HeLa), pancreatic (PANC-1), liver (HepG2), and prostate (PC-3) cancers.[8][9][10][11] Notably, several studies have reported that the efficacy of these derivatives is comparable or even superior to standard chemotherapeutic agents like doxorubicin, while also exhibiting a protective effect on non-tumorous cell lines, suggesting a favorable therapeutic window.[8][10]

Key Mechanisms of Action

The anticancer effects of these thiophene derivatives are often multifactorial, stemming from their ability to modulate critical cellular processes.

A primary mechanism of action is the inhibition of protein kinases, enzymes that are central to the signal transduction pathways governing cell proliferation, survival, and angiogenesis.[12] Dysregulation of these pathways is a hallmark of cancer.[12] Thiophene derivatives have been identified as potent inhibitors of key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT, thereby disrupting the signaling cascades that drive tumor growth and survival.[9]

Caption: Inhibition of oncogenic kinase signaling by 2-aminothiophene derivatives.

Flow cytometry analyses have revealed that these compounds can interfere with the normal progression of the cell cycle, inducing arrest at specific phases such as G2/M or S phase.[8][9][13][14] This cytostatic effect prevents cancer cells from dividing and multiplying.[8][10] Following cell cycle arrest, these derivatives can trigger programmed cell death (apoptosis), often confirmed by the enhanced expression of executioner proteins like caspase-3 and caspase-9.[14]

Some derivatives have been identified as antimitotic agents that function by destabilizing microtubules.[14] By inhibiting the polymerization of tubulin, they disrupt the formation of the mitotic spindle, a critical structure for cell division, ultimately leading to mitotic arrest and cell death.[14]

Quantitative Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative 2-aminothiophene derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thieno[2,3-d]pyrimidine | HepG2 (Liver) | 3.105 | [9] |

| Thieno[2,3-d]pyrimidine | PC-3 (Prostate) | 2.15 | [9] |

| Thienopyrrole | HepG2 (Liver) | 3.023 | [9] |

| Tetrahydrobenzo[b]thiophene | A549 (Lung) | 6.10 | [14] |

| Phenylthiophene | Various | 0.411 - 2.8 | [7][15] |

Experimental Protocols

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

-

Materials: 2-aminothiophene derivatives, cancer cell lines (e.g., HeLa, PANC-1), Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, MTT solution (5 mg/mL in PBS), DMSO, microplate reader.

-

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the thiophene derivatives (e.g., 5, 10, 25, 50 µM) in culture medium.[8] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a positive control (e.g., Doxorubicin) and a negative control (vehicle, e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified 5% CO₂ atmosphere.[8]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The rationale is that viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

-

Interpretation: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Activity

Thiophene derivatives are recognized for their broad-spectrum antimicrobial properties.[3] The 2-amino-4-arylthiophene-3-carbonitrile scaffold is a fertile source for the development of novel agents active against both bacteria and fungi.[16] Studies have demonstrated efficacy against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungi like Candida albicans.[2][17]

Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)

The table below presents typical MIC values for thiophene derivatives against common microbial strains, demonstrating their potential as antimicrobial agents.

| Compound Class | Microorganism | MIC (mg/L or µg/mL) | Reference |

| Thiophene-isoxazole | Pseudomonas aeruginosa | 125 - 250 | [17] |

| Thiophene-isoxazole | Candida albicans | 125 - 250 | [17] |

| Thiophene Derivative | Acinetobacter baumannii | 16 - 64 | [18] |

| Thiophene Derivative | Escherichia coli (Colistin-Resistant) | 8 - 32 | [17] |

Experimental Protocols

The broth microdilution method is a gold standard for determining the MIC of a compound, which is the lowest concentration that visibly inhibits microbial growth.[17]

-

Materials: Thiophene derivatives, bacterial/fungal strains, Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi, sterile 96-well microtiter plates, 0.5 McFarland standard, incubator, microplate reader.

-

Procedure:

-

Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[17] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Dissolve the thiophene derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Add 100 µL of this stock to the first well of a row and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 100 µL of the diluted microbial suspension to each well, bringing the final volume to 200 µL. Include a positive control (microbes + broth) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.[17]

-

-

Interpretation: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

The following diagram outlines the key steps in the broth microdilution protocol for establishing the MIC of a test compound.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Anti-inflammatory Activity

Thiophene-based compounds, including commercially available drugs like Tinoridine and Tiaprofenic acid, are well-known for their anti-inflammatory properties.[5][19] Derivatives of the 2-aminothiophene class have been shown to be potent anti-inflammatory agents, with activities often superior to reference NSAIDs in various assays.[5]

Mechanisms of Anti-inflammatory Action

A primary mechanism for the anti-inflammatory effect of these compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5][19] These enzymes are crucial in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes. By blocking these enzymes, thiophene derivatives can effectively reduce the hallmarks of inflammation, such as pain and swelling. Some derivatives have shown selective inhibition of COX-2, which is a desirable trait as it can minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[5]

In addition to enzyme inhibition, certain 2-aminothiophene derivatives can exert their effects by downregulating the gene expression of pro-inflammatory cytokines. Studies have demonstrated an ability to reduce the expression of key mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), thereby dampening the inflammatory response at a transcriptional level.[5]

Experimental Protocol

This is a classic and widely used in vivo model to evaluate the acute anti-inflammatory activity of novel compounds.[20]

-

Materials: Albino Wistar rats, 2-aminothiophene derivatives, Carrageenan solution (1% in saline), standard drug (e.g., Ibuprofen), Plethysmometer.

-

Procedure:

-

Animal Grouping: Divide rats into several groups: a control group, a standard drug group, and test groups for different doses of the thiophene derivatives.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

-

Inflammation Induction: After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat to induce localized edema.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

-

Interpretation: The anti-inflammatory activity is expressed as the percent inhibition of edema in the drug-treated groups compared to the control group. A significant reduction in paw volume indicates potent anti-inflammatory activity.

Conclusion and Future Perspectives

The 2-amino-4-arylthiophene-3-carbonitrile scaffold is a highly versatile and therapeutically relevant structure in modern drug discovery. The straightforward Gewald synthesis provides access to a vast chemical library, enabling the development of derivatives with potent and diverse biological activities.[2][12] Research has firmly established their potential as anticancer agents through kinase inhibition and cell cycle disruption, as broad-spectrum antimicrobial agents, and as powerful anti-inflammatory compounds via COX/LOX inhibition.

Future research should focus on optimizing the substituents on the 4-phenyl ring, such as the 4-butyl group, to enhance target specificity and potency. Structure-activity relationship studies are crucial to delineate the exact structural features required for each biological activity.[1][21] Furthermore, advancing the most promising leads into more comprehensive in vivo efficacy and ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies will be essential for their translation into clinical candidates. The exploration of novel drug delivery systems, such as nanoparticle formulations, may also serve to enhance the therapeutic efficacy and reduce the potential toxicity of these promising compounds.[14]

References

- Application Notes and Protocols for Antimicrobial Testing of Thiophene-Isoxazole Derivatives. (n.d.). Benchchem.

- Application Notes and Protocols for Thiophene Derivative Derivatization and Biological Screening in Anticancer Drug Discovery. (n.d.). Benchchem.

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PMC.

- Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. (2016). PubMed.

- Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. (n.d.). Europe PMC.

- A decade's overview of 2‐aminothiophenes and their fused analogs as promising anticancer agents. (n.d.). ResearchGate.

- Synthesis and Anti-microbial Screening of N-(3-cyano-4,5,6,7-tetrahydro-1 benzothiophen-2-yl)-2-(arylphenyl)acetamide. (n.d.). Der Pharma Chemica.

- The Expanding Therapeutic Potential of 2-Aminothiophenes: A Technical Guide. (n.d.). Benchchem.

- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ACS Omega.

- Antimicrobial Activity of 2-Aminothiophene Derivatives. (n.d.). Asian Journal of Research in Chemistry.

- In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). MDPI.

- Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. (n.d.). Sci-Hub.

- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (n.d.). MDPI.

- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (n.d.). PubMed Central.

- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences.

- 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. (n.d.). Semantic Scholar.

- Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. (2025). ACS Omega.

- Synthesis and Pharmacological Study of Thiophene Derivatives. (n.d.). Impactfactor.org.

- Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. (n.d.). PubMed.

- Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. (2025). ResearchGate.

- Application Notes and Protocols for Developing Novel Antimicrobial Agents from Thiophene Derivatives. (n.d.). Benchchem.

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers.

- Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI.

- Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (n.d.). NIH.

- Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). Chemistry Central Journal.

- Antimicrobial Activity of 2-Aminothiophene Derivatives. (n.d.). Slideshare.

- Previously prepared thiophene derivative with anti-inflammatory activity. (n.d.). ResearchGate.

- 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. (n.d.). NIH.

- Exploring the Synthesis Pathways of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile for Enhanced Yields. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). PMC - PubMed Central.

- Miscellaneous derivatives of 2‐aminothiophenes as antimicrobial agents. (n.d.). ResearchGate.

- 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (n.d.). MDPI.

- Novel thiophene derivatives as Anti-inflammatory agents. (2016). Journal of Pharmaceutical Science and Bioscientific Research.

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2025). ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpscr.info [ijpscr.info]

- 3. ijpbs.com [ijpbs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 8. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]

- 10. Sci-Hub. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines / Biomedicine & Pharmacotherapy, 2016 [sci-hub.red]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 15. impactfactor.org [impactfactor.org]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. jpsbr.org [jpsbr.org]

- 21. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gewald Synthesis: A Comprehensive Technical Guide to Substituted 2-Aminothiophenes for Researchers and Drug Development Professionals

Introduction: The Enduring Relevance of 2-Aminothiophenes in Modern Chemistry

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile reactivity and significant biological activities.[1][2][3] First reported by Karl Gewald in 1961, the Gewald reaction has become a prominent and highly adaptable method for the synthesis of polysubstituted 2-aminothiophenes.[4][5][6] Its enduring appeal lies in the use of readily available starting materials, mild reaction conditions, and the ability to generate a diverse library of compounds in a single step.[4][5][6][7] This multicomponent reaction, which brings together a carbonyl compound, an active methylene nitrile, and elemental sulfur, offers an efficient pathway to complex heterocyclic structures that are key intermediates in the synthesis of numerous pharmaceuticals, including anti-inflammatory drugs, antipsychotics, and antiviral agents.[2][7][8][9] This guide provides an in-depth exploration of the Gewald synthesis, from its mechanistic underpinnings to practical experimental protocols and its applications in the development of novel therapeutics.

The Core Mechanism: A Symphony of Condensation, Sulfur Addition, and Cyclization

The elegance of the Gewald synthesis lies in its convergence of several key transformations in a one-pot process. While the exact sequence of events can be influenced by the specific substrates and reaction conditions, the generally accepted mechanism involves three critical stages: a Knoevenagel-Cope condensation, the addition of sulfur, and a final ring-closure with subsequent aromatization.[1][10][11]

The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound (an aldehyde or ketone) and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate).[1][10][12] The base, typically a secondary amine like morpholine or piperidine, deprotonates the α-carbon of the nitrile, generating a nucleophilic carbanion that attacks the carbonyl carbon.[9] Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[10]

The next crucial step is the addition of elemental sulfur . The α,β-unsaturated nitrile intermediate, upon deprotonation at the α'-position by the base, attacks the elemental sulfur (S₈ ring), leading to the formation of a thiolate intermediate.[1][11] The mechanism of sulfur ring opening and subsequent steps to form the monosulfide are complex and can involve polysulfide intermediates.[1][11][13]

Finally, the reaction culminates in an intramolecular cyclization . The thiolate anion attacks the nitrile carbon, forming a five-membered dihydrothiophene ring.[1] Tautomerization of this intermediate leads to the stable, aromatic 2-aminothiophene product.[1][10] The formation of the aromatic ring provides a strong thermodynamic driving force for the reaction.[1][13]

Caption: The reaction mechanism of the Gewald synthesis.

Experimental Protocol: A Practical Guide to the Synthesis of a Representative 2-Aminothiophene

This section provides a detailed, step-by-step methodology for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a common and useful building block.

Reagent and Solvent Data

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Key Hazards |